(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid
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Overview
Description
(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid is an organic compound with the molecular formula C₇H₈B₂F₂O₅ and a molecular weight of 231.75 g/mol . This compound is part of the boronic acid family, which is known for its versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid involves the reaction of 2,3-difluoro-5-methoxybenzene with bis(pinacolato)diboron in the presence of a palladium catalyst and a base . The reaction typically occurs under an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure consistency and quality .
Chemical Reactions Analysis
Types of Reactions
(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid primarily undergoes:
Suzuki-Miyaura Cross-Coupling Reactions: This reaction forms carbon-carbon bonds by coupling boronic acids with halides or triflates in the presence of a palladium catalyst.
Oxidation Reactions: The compound can be oxidized to form corresponding phenols or quinones.
Substitution Reactions: It can undergo nucleophilic substitution reactions, particularly at the fluorine positions.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Major Products
Biaryl Compounds: From Suzuki-Miyaura reactions.
Phenols and Quinones: From oxidation reactions.
Scientific Research Applications
(2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: Investigated for its potential in drug development due to its ability to form stable carbon-carbon bonds.
Material Science: Utilized in the development of advanced materials, including polymers and electronic materials.
Biological Studies: Employed in the synthesis of biologically active compounds.
Mechanism of Action
The mechanism of action for (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid in Suzuki-Miyaura cross-coupling involves the formation of a palladium-boron complex, which facilitates the transfer of the boronic acid group to the halide or triflate substrate . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
(2,5-Difluoro-1,4-phenylene)diboronic acid: Similar in structure but lacks the methoxy group.
(2,3-Difluoro-1,4-phenylene)diboronic acid: Similar but without the methoxy group.
Uniqueness
The presence of both fluorine and methoxy groups in (2,3-Difluoro-5-methoxy-1,4-phenylene)diboronic acid provides unique electronic properties, making it more reactive in certain cross-coupling reactions compared to its analogs .
Properties
IUPAC Name |
(4-borono-2,3-difluoro-5-methoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8B2F2O5/c1-16-4-2-3(8(12)13)6(10)7(11)5(4)9(14)15/h2,12-15H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBEALAGHILQYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1F)F)B(O)O)OC)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8B2F2O5 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.76 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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